Deltamethrinic acid

概述

描述

Deltamethrinic acid is a synthetic compound inspired by the natural compounds found in the flower head of the plant Chrysanthemum cinerariifolium . Its ester, deltamethrin, is known for its extremely high insecticidal activity and low toxicity to mammals . This compound is a type of pyrethroid, which is a class of synthetic chemicals modeled after the natural pyrethrins produced by chrysanthemum flowers.

准备方法

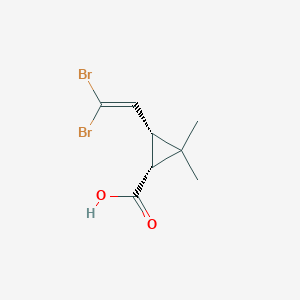

Synthetic Routes and Reaction Conditions: The synthesis of deltamethrinic acid involves the reaction of 2,2-dibromoethenyl with 2,2-dimethylcyclopropanecarboxylic acid . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis but optimized for efficiency and yield. The process includes steps such as purification and crystallization to obtain high-purity this compound .

化学反应分析

Types of Reactions: Deltamethrinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .

科学研究应用

Agricultural Applications

Insecticide Use

- Deltamethrinic acid is extensively utilized in agriculture for controlling pests that affect crops. It acts on the nervous system of insects, causing paralysis and death. Its application includes:

- Field crops : Effective against aphids, caterpillars, and beetles.

- Fruit and vegetable production : Protects against common pests like fruit flies and leafhoppers.

Case Study: Efficacy in Pest Management

A study demonstrated that deltamethrin significantly reduced pest populations in cotton fields, leading to increased yield and quality of the crop. The study reported a reduction in pest density by over 80% within two weeks of application .

Veterinary Medicine

Parasite Control

this compound is used in veterinary settings to manage ectoparasites in livestock and pets. Its application methods include:

- Topical treatments : Sprays or spot-on formulations for dogs and cats.

- Aerosol applications : For larger animals like cattle to prevent infestations by ticks and fleas.

Case Study: Toxicity Assessment in Chickens

Research involving laying hens indicated that oral administration of deltamethrin (20 mg/kg) did not significantly alter organ weights but resulted in biochemical changes indicative of liver damage and neurotoxicity . This highlights the need for careful dosage management in veterinary applications.

Environmental Impact Studies

Ecotoxicological Assessments

this compound's impact on non-target species has been extensively studied. For instance:

- Aquatic ecosystems : Research indicates that deltamethrin can be toxic to fish and amphibians at certain concentrations, prompting regulatory scrutiny regarding its use near water bodies .

Case Study: Effects on Amphibians

A study assessed the effects of deltamethrin on the Bay Checkerspot Butterfly and other amphibians, revealing significant developmental impacts when exposed during sensitive life stages . This has led to recommendations for careful monitoring and restricted usage near sensitive habitats.

Potential Therapeutic Applications

Emerging research suggests possible therapeutic roles for this compound beyond pest control. Investigations into its antioxidant properties indicate potential benefits in mitigating oxidative stress-related conditions:

- Neuroprotective effects : Studies have shown that deltamethrin can influence neurochemistry positively under controlled conditions, suggesting avenues for further research into its medicinal properties .

Summary Table of Applications

| Application Area | Specific Use Cases | Observations/Results |

|---|---|---|

| Agricultural | Insecticide for crops | Over 80% reduction in pest density |

| Veterinary Medicine | Ectoparasite control | Biochemical changes noted; careful dosage required |

| Environmental Impact | Ecotoxicological studies | Significant effects on non-target species |

| Therapeutic Potential | Antioxidant properties | Possible neuroprotective effects |

作用机制

Deltamethrinic acid exerts its effects by interacting with sodium channels in the nervous system of insects . This interaction leads to prolonged opening of the sodium channels, causing continuous nerve impulses, paralysis, and eventually death of the insect . The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the disruption of normal nerve signal transmission .

相似化合物的比较

Permethrin: Another pyrethroid with similar insecticidal properties but different chemical structure.

Cypermethrin: Known for its high insecticidal activity and used in various agricultural applications.

Fenvalerate: A pyrethroid with a broad spectrum of insecticidal activity.

Uniqueness of Deltamethrinic Acid: this compound is unique due to its high insecticidal activity and low toxicity to mammals . Its structure, inspired by natural compounds, allows it to effectively target insect nervous systems while being relatively safe for non-target organisms .

生物活性

Deltamethrinic acid is a significant metabolite of deltamethrin, a synthetic pyrethroid insecticide widely used for pest control. Understanding its biological activity is crucial, given its implications for environmental health and potential human exposure. This article synthesizes findings from various studies, focusing on the compound's neurotoxic effects, metabolic pathways, and potential health risks.

Overview of Deltamethrin and Its Metabolite

Deltamethrin is known for its high efficacy against a broad spectrum of insects. It acts primarily by disrupting sodium channels in the nervous system of insects, leading to paralysis and death. This compound, as a metabolite, retains some biological activity and is involved in the compound's overall toxicity profile.

Case Study: Developmental Exposure in Zebrafish

A pivotal study utilized zebrafish to investigate the neurotoxic effects of developmental exposure to deltamethrin. Larval zebrafish exposed to low doses (0.25–0.50 μg/l) during critical developmental windows exhibited significant alterations in dopaminergic gene expression and locomotor activity. Key findings included:

- Increased locomotor activity : Larval fish displayed heightened swim activity after transitioning into darkness, attributed to disruptions in dopamine (DA) neurotransmission.

- Altered gene expression : There was a notable decrease in D1 dopamine receptor transcripts and an increase in tyrosine hydroxylase levels at 72 hours post-fertilization (hpf) .

These results suggest that even low-level exposure during sensitive developmental periods can lead to persistent neurobehavioral changes.

Human Exposure Studies

Research on the toxicokinetics of deltamethrin indicates that humans are exposed primarily through environmental sources, such as agricultural applications. A study assessing urinary metabolites in children revealed:

- Biomarker identification : Urinary levels of 3-phenoxybenzoic acid (3-PBA) and Br2CA peaked within 24 hours post-exposure, with half-lives estimated around 13-14 hours.

- Lack of genotoxicity : Despite observed exposure, no significant DNA damage was detected using the comet assay, indicating that acute exposure may not pose immediate genotoxic risks .

Study on Behavioral Changes

A recent study highlighted how deltamethrin exposure leads to behavioral modifications characterized by increased activity levels and reduced anxiety in test subjects. The research utilized various models to assess survival patterns and behavioral responses under controlled conditions . Notably:

- Respiratory effects : Deltamethrin exposure was linked to respiratory distress and altered behavioral patterns in aquatic organisms.

- Long-term implications : These behavioral changes raise concerns about ecological impacts and potential risks to human health through the food chain.

Summary of Research Findings

The following table summarizes key findings related to the biological activity and effects of this compound:

属性

IUPAC Name |

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQXIJPQWLFSD-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873159 | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53179-78-5, 63597-73-9 | |

| Record name | Deltamethrinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELTAMETHRINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。